

The Synthesis of Guanidine Nitrate: A Historical and Technical Overview

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Compound of Interest

Compound Name: Guanidine nitrate

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Abstract

Guanidine nitrate, a compound of significant industrial and historical importance, serves as a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and high-energy materials. This whitepaper provides a comprehensive exploration of the history of **guanidine nitrate**'s discovery and the evolution of its synthesis methodologies. Key production routes, including the dicyandiamide, calcium cyanamide, urea-ammonium nitrate, and ammonium thiocyanate processes, are examined in detail. This guide presents quantitative data from various synthesis methods in a structured format for comparative analysis, offers detailed experimental protocols for pivotal reactions, and employs visualizations to elucidate reaction pathways and experimental workflows, catering to the needs of researchers, scientists, and professionals in drug development.

A Historical Perspective on Guanidine and its Nitrate Salt

The journey of guanidine chemistry began in 1861 with the isolation of guanidine from guano by Adolph Strecker. However, it was the quest for synthetic fertilizers and explosives that propelled the development of large-scale guanidine salt production. The synthesis of **guanidine nitrate**, in particular, has been a subject of extensive research due to its role as a precursor to nitroguanidine, a key component in smokeless gunpowders and propellants. Early

production methods were often hazardous and inefficient, paving the way for the development of more controlled and economically viable processes throughout the 20th century. The evolution of **guanidine nitrate** synthesis reflects the broader advancements in industrial chemistry, moving from direct fusion of hazardous materials to more refined and safer aqueous and melt-based methods.

Key Synthesis Methodologies for Guanidine Nitrate

The industrial production of **guanidine nitrate** has been dominated by several key chemical routes, each with its own set of advantages and challenges. The choice of method often depends on the availability and cost of raw materials, as well as the desired purity of the final product.

The Dicyandiamide Process

The reaction of dicyandiamide with ammonium nitrate has been one of the most widely used methods for industrial-scale production of **guanidine nitrate**.^[1] This process typically involves heating a mixture of the two reactants, leading to the formation of **guanidine nitrate** and byproducts.

An intimate mixture of 210 g (2.5 moles) of dicyandiamide and 440 g (5.5 moles) of ammonium nitrate is placed in a 1-liter round-bottomed flask.^[2] The flask is heated in an oil bath, and the temperature is raised to 160°C over approximately 30 minutes.^[2] The mixture is held at this temperature for three hours, during which it melts to a clear liquid and then solidifies.^[2] After cooling, the product is extracted with about 2 liters of hot water.^[2] The hot solution is filtered to remove insoluble byproducts like ammeline andammelide. The filtrate is then concentrated and cooled to crystallize the **guanidine nitrate**.^[2] A second crop of crystals can be obtained by further concentrating the mother liquor.^[2] The combined crude yield is typically between 520-560 g (85-92% of the theoretical amount).^[2] The product can be further purified by recrystallization from water.^[2]

The Calcium Cyanamide Method

Another historically significant route to **guanidine nitrate** involves the reaction of calcium cyanamide with ammonium nitrate.^[3] This method can be performed under aqueous or fusion conditions.

To a given amount of ammonium nitrate, sufficient water is added to liquefy it at a reaction temperature between 65°C and 130°C (at least 30% by weight of the ammonium nitrate). The mixture is heated to the desired reaction temperature, and then commercial calcium cyanamide is added over a period of time. After the reaction is complete, the melt is diluted with boiling water. A sufficient quantity of ammonium sulfate is added to precipitate the bulk of the calcium as calcium sulfate, which is then removed by filtration. The residual calcium is precipitated by the addition of ammonium carbonate and removed. The resulting solution is concentrated and cooled to crystallize the **guanidine nitrate**.

The Urea-Ammonium Nitrate Process

A more modern and economically efficient method for **guanidine nitrate** synthesis involves the reaction of urea with ammonium nitrate, often in the presence of a silica catalyst.[4] This process is favored in many modern production facilities due to the low cost and ready availability of the starting materials.[5]

Molten urea and molten ammonium nitrate are reacted in a molar ratio of 1:1 to 1:6 at a temperature of 175-225°C in the presence of a silica catalyst.[4] In some process variations, the reaction is carried out continuously in a series of stirred reactors.[6] For instance, a mixture of 27.2% urea, 54.5% ammonium nitrate, and 18.3% catalyst can be introduced into the first reactor at 150°C.[6] The temperature is then raised in subsequent reactors, for example, to 186°C in the second reactor.[6] The product is continuously separated from the reaction mixture.

The Ammonium Thiocyanate Method

The conversion of ammonium thiocyanate to guanidine thiocyanate at elevated temperatures, followed by reaction with a nitrate source, represents another pathway to **guanidine nitrate**. [7]

Ammonium thiocyanate and at least an equimolar weight of ammonium nitrate are dissolved in anhydrous ammonia.[7] The solution is heated in an enclosed vessel to a temperature between 130°C and 210°C.[7] After the reaction period, the mixture is cooled, and the **guanidine nitrate** is crystallized and recovered.[7]

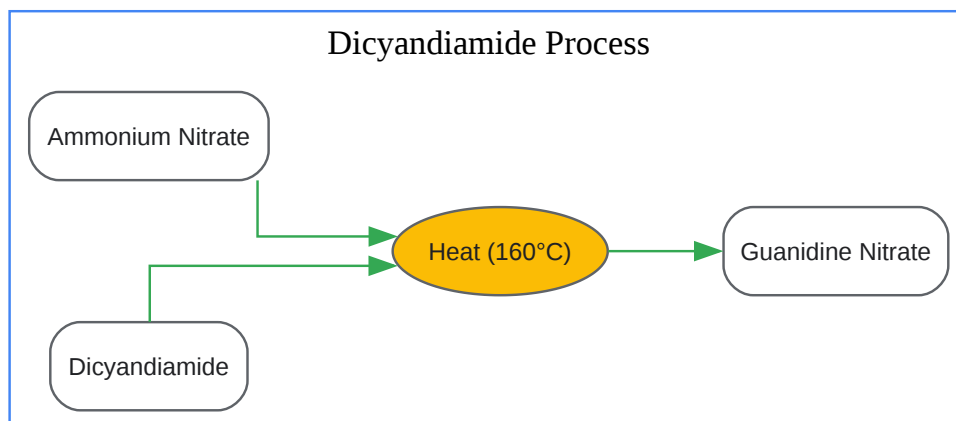
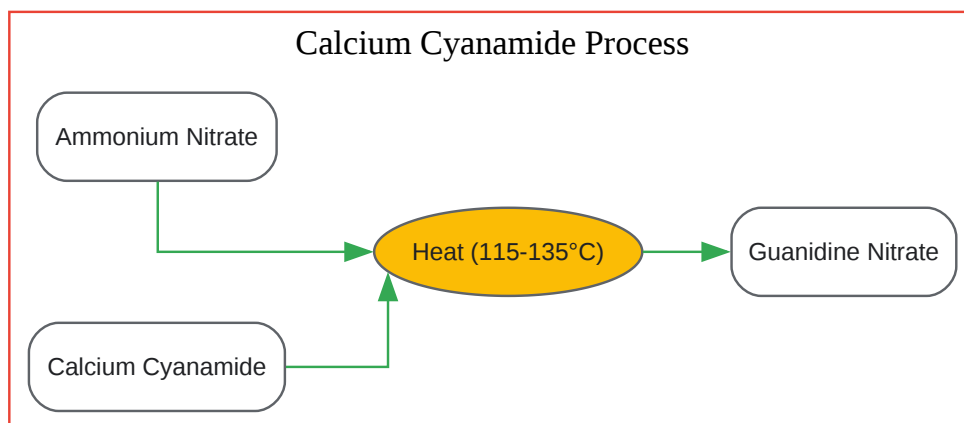
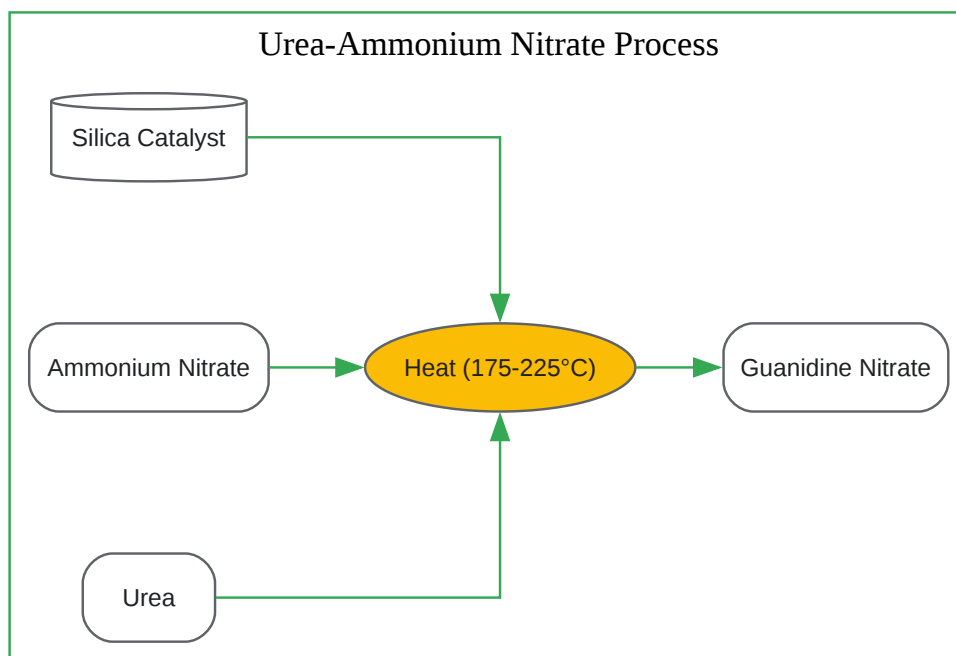
Quantitative Data Summary

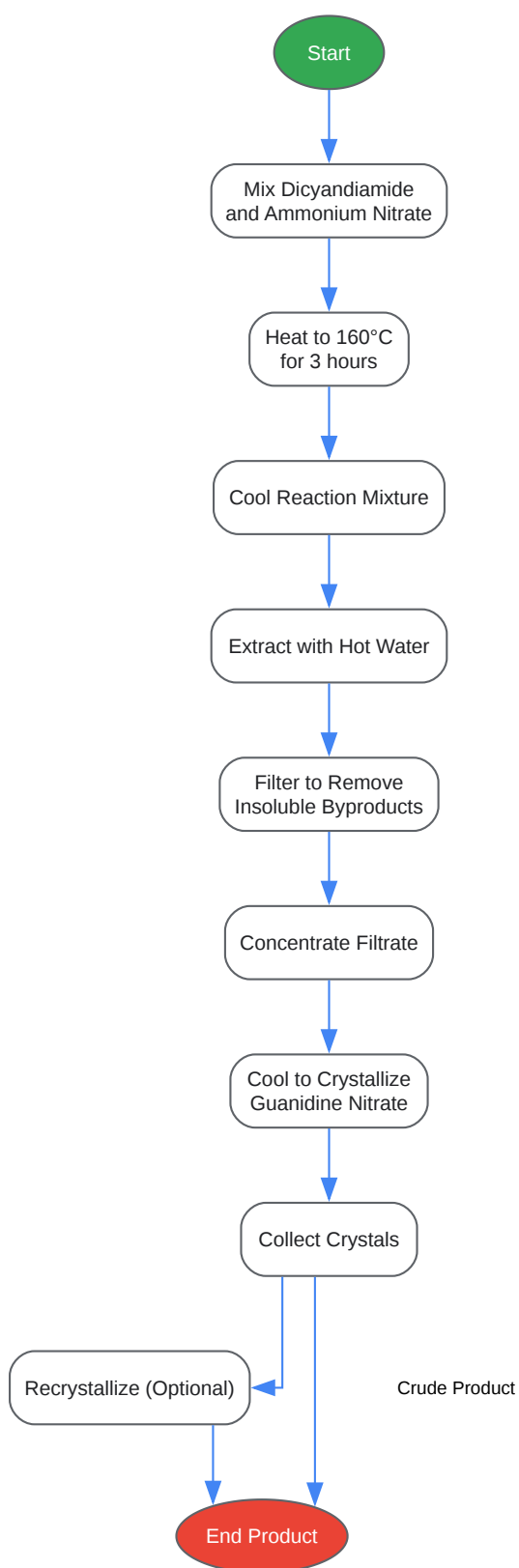
The following table summarizes the key quantitative parameters for the different synthesis methods of **guanidine nitrate**, allowing for a direct comparison of their efficiencies and operating conditions.

Synthesis Method	Reactants	Temperature (°C)	Pressure	Catalyst	Yield (%)	Reference(s)
Dicyandiamide Process	Dicyandiamide, Ammonium Nitrate	160	Atmospheric	None	85-92	[2]
Calcium Cyanamide (Fusion with Urea)	Calcium Cyanamide, Ammonium Nitrate, Urea	115-135	Atmospheric	None	~92	[8]
Urea-Ammonium Nitrate Process	Urea, Ammonium Nitrate	175-225	Atmospheric	Silica Gel	~89	[4][6]
Ammonium Thiocyanate Process	Ammonium Thiocyanate, Ammonium Nitrate	130-210	200-300 psi	None	37-50	[7][9]
Guanidine Sulfamate Process	Guanidine Sulfamate, Nitric Acid	< 55	-	None	~77.5	[10]

Visualizing Synthesis and Experimental Workflows

To better understand the logical flow of the synthesis processes, the following diagrams have been generated using the DOT language.





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